REACTION_CXSMILES
|
[C:1]([O:4]CC)(=[O:3])[CH3:2].[C:7]1([CH3:13])[CH:12]=CC=[CH:9][CH:8]=1>>[CH3:12][CH:7]([CH3:13])[CH2:8][CH2:9][CH2:2][C:1]([OH:4])=[O:3]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 (± 150) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolution
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 2° C. (range 0° to 20° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |